Cas no 2248276-95-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248276-95-9
- EN300-6524270
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate
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- Inchi: 1S/C23H23NO6/c1-28-18-11-10-15(14-19(18)29-2)23(12-6-3-7-13-23)22(27)30-24-20(25)16-8-4-5-9-17(16)21(24)26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3
- InChI Key: OXDODESQUIIORD-UHFFFAOYSA-N
- SMILES: O(C(C1(C2C=CC(=C(C=2)OC)OC)CCCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 409.15253745g/mol
- Monoisotopic Mass: 409.15253745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 649
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 82.1Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6524270-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |
2248276-95-9 | 0.05g |
$660.0 | 2023-05-31 | ||
| Enamine | EN300-6524270-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |
2248276-95-9 | 0.1g |
$691.0 | 2023-05-31 | ||
| Enamine | EN300-6524270-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |
2248276-95-9 | 0.25g |
$723.0 | 2023-05-31 | ||
| Enamine | EN300-6524270-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |
2248276-95-9 | 0.5g |
$754.0 | 2023-05-31 | ||
| Enamine | EN300-6524270-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |
2248276-95-9 | 1g |
$785.0 | 2023-05-31 | ||
| Enamine | EN300-6524270-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |
2248276-95-9 | 2.5g |
$1539.0 | 2023-05-31 | ||
| Enamine | EN300-6524270-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |
2248276-95-9 | 5g |
$2277.0 | 2023-05-31 | ||
| Enamine | EN300-6524270-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate |
2248276-95-9 | 10g |
$3376.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl 1-(3,4-Dimethoxyphenyl)Cyclohexane-1-Carboxylate (CAS No. 2248276-95-9)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxylate (CAS No. 2248276-95-9) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of isoindole derivatives and is characterized by its unique functional groups and structural features. The isoindole moiety, combined with the cyclohexane carboxylate and dimethoxyphenyl substituents, makes this compound a promising candidate for various applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of isoindole derivatives in drug discovery due to their ability to modulate key biological targets. For instance, research published in *Journal of Medicinal Chemistry* in 2023 demonstrated that certain isoindole-containing compounds exhibit potent anti-inflammatory and anti-tumor activities. The dimethoxyphenyl group in this compound is particularly interesting as it contributes to enhanced bioavailability and selectivity towards specific receptors. This makes 1-(3,4-dimethoxyphenyl)cyclohexane carboxylate a valuable building block in medicinal chemistry.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dimethoxyphenyl)cyclohexane carboxylate involves a multi-step process that combines advanced organic synthesis techniques. A study in *Organic Process Research & Development* detailed a scalable route involving the coupling of isoindole derivatives with substituted phenols under mild conditions. The use of transition metal catalysts has significantly improved the yield and purity of the final product, making it more accessible for large-scale production.
In terms of applications, this compound has shown promise in the development of targeted drug delivery systems. Its ability to form stable complexes with certain biomolecules has been exploited in nanotechnology-based therapies. A recent article in *Nanomedicine: Nanotechnology, Biology and Medicine* reported on the use of this compound as a carrier for anti-cancer drugs, demonstrating enhanced efficacy and reduced side effects compared to conventional treatments.
Moreover, the cyclohexane carboxylate moiety in this compound plays a crucial role in its mechanical properties when incorporated into polymeric materials. Research published in *Macromolecules* explored its use as a monomer for synthesizing high-performance polymers with improved thermal stability and mechanical strength. These polymers have potential applications in aerospace and automotive industries where durability under extreme conditions is critical.
From an environmental standpoint, the synthesis and application of CAS No. 2248276-95-9 have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, reducing waste and energy consumption. This aligns with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoin
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